Vicriviroc (SCH-D) is a synthetic small molecule classified as a piperazine-based CCR5 receptor antagonist. [] It plays a crucial role in scientific research, particularly in understanding and developing treatments for HIV-1 infection. [] Vicriviroc binds specifically to the CCR5 receptor and prevents CCR5-tropic HIV-1 isolates from infecting target cells. []
Vicriviroc, also known as SCH 417690, is a potent and selective antagonist of the CCR5 receptor, which plays a crucial role in the entry of human immunodeficiency virus type 1 (HIV-1) into host cells. Developed by Schering-Plough, vicriviroc represents a significant advancement in the treatment of HIV infections, particularly those utilizing the CCR5 co-receptor for viral entry. The compound has demonstrated improved antiviral activity and pharmacokinetic properties compared to earlier CCR5 antagonists, making it a promising candidate in antiretroviral therapy.
Vicriviroc is classified as a non-competitive allosteric antagonist of the CCR5 receptor. It was initially discovered through high-throughput screening and structure-activity relationship analysis, focusing on enhancing its affinity for the CCR5 receptor while minimizing potential side effects associated with other first-generation compounds like SCH-C. The compound's development was motivated by the need for more effective therapies with better safety profiles for HIV-infected patients .
The synthesis of vicriviroc involves several key methodologies aimed at producing isotopically labeled forms for various studies. Notably, four distinct isotopically labeled derivatives were synthesized:
The synthetic pathways typically employ advanced organic chemistry techniques, including ruthenium catalysis and tritium exchange methods to ensure high specificity and yield in the production of these isotopically labeled compounds.
Vicriviroc's molecular structure is characterized by its pyrimidine core, which is integral to its function as a CCR5 antagonist. The compound's structure features a trifluoromethyl phenyl group that facilitates strong hydrophobic interactions with specific residues within the CCR5 binding site. Key structural data include:
Vicriviroc undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
The pharmacokinetic profile indicates a half-life of approximately 24 hours, allowing for convenient dosing schedules .
Vicriviroc functions by binding to the CCR5 receptor on host cells, preventing HIV from utilizing this co-receptor for entry. The mechanism involves:
Clinical studies have demonstrated that vicriviroc can significantly decrease HIV RNA levels in treatment-naïve patients.
Vicriviroc exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective long-term treatment option for HIV.
Vicriviroc's primary application lies in its use as an antiretroviral medication for treating HIV infections. Its efficacy has been demonstrated in various clinical trials:
Additionally, ongoing research continues to explore its potential applications in combination therapies and its effectiveness against emerging resistant strains of HIV.
The identification of CCR5 as a critical coreceptor for HIV-1 entry revolutionized antiretroviral therapy (ART). This discovery followed observations that individuals homozygous for a natural 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibited near-complete resistance to HIV-1 infection, while heterozygotes showed slower disease progression [6] [7]. The CCR5-Δ32 allele, predominantly found in European populations (10–16% frequency), results in truncated, non-functional receptors absent from cell surfaces [6]. This genetic insight validated CCR5 as a therapeutic target, prompting development of receptor antagonists that block viral entry without disrupting normal immune function. Early candidates like SCH-C demonstrated proof-of-concept but were limited by cardiac toxicity (QTc prolongation), necessitating safer alternatives [5] [7].
Vicriviroc (SCH 417690/SCH-D) is a pyrimidine-derived, small-molecule CCR5 antagonist developed by Schering-Plough. It functions as a non-competitive allosteric inhibitor, binding a hydrophobic pocket within CCR5’s transmembrane helices near the extracellular surface [5] [8]. This binding induces conformational changes preventing the HIV-1 gp120 V3 loop from engaging the coreceptor post-CD4 attachment (Figure 1) [8].
Vicriviroc outperformed predecessors like SCH-C in affinity (nanomolar potency) and reduced off-target effects (e.g., hERG channel interactions) [5] [7].
CCR5-tropic (R5) viruses dominate HIV-1 transmission and early infection (>90% of cases), leveraging high CCR5 density on mucosal CD4+ T-cells and macrophages [3] [7] [9]. Unlike CXCR4-tropic (X4) viruses associated with advanced disease, R5 strains maintain chronic infection without rapid CD4+ decline. CCR5 antagonism thus offers:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0